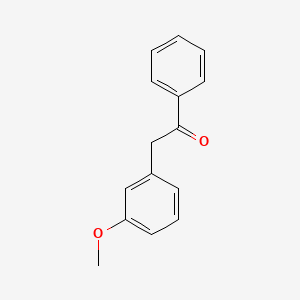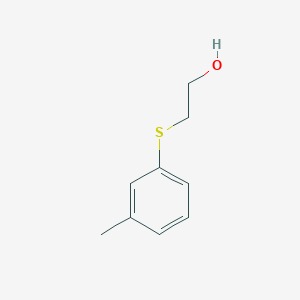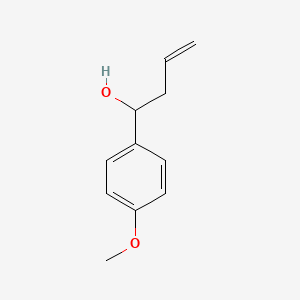
1-(4-Methoxyphenyl)but-3-en-1-ol
Übersicht
Beschreibung
“1-(4-Methoxyphenyl)but-3-en-1-ol” is a chemical compound with the molecular formula C11H14O2 . It has a molecular weight of 178.23 g/mol . The compound is also known by several synonyms, including “1-(4-methoxyphenyl)but-3-en-1-ol”, “24165-60-4”, and "1-(4-Methoxyphenyl)-3-buten-1-ol" .
Molecular Structure Analysis
The molecular structure of “1-(4-Methoxyphenyl)but-3-en-1-ol” includes an aromatic ring (phenyl group) with a methoxy group (OCH3) attached at the para position . The phenyl group is connected to a but-3-en-1-ol chain . The InChI string for the compound is "InChI=1S/C11H14O2/c1-3-4-11(12)9-5-7-10(13-2)8-6-9/h3,5-8,11-12H,1,4H2,2H3" .Physical And Chemical Properties Analysis
The compound has a molecular weight of 178.23 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a rotatable bond count of 4 . The topological polar surface area is 29.5 Ų . The compound has a complexity of 148 .Wissenschaftliche Forschungsanwendungen
Antibacterial Properties
- Antibacterial Activity : Biphenyl compounds related to 1-(4-Methoxyphenyl)but-3-en-1-ol have demonstrated antibacterial properties. For instance, two biphenyls isolated from Rhynchosia suaveolens showed notable antibacterial activity (Khan & Shoeb, 1984).
Chemical Synthesis and Reactions
- Synthesis and Stereochemical Studies : The compound has been involved in studies of stereochemical influences on anti-histaminic activity, demonstrating the significance of isomeric structures in chemical reactivity and biological activity (Casy & Parulkar, 1969).
- Nucleophilic Substitution and Elimination Reactions : Investigations into the nucleophilic substitution and elimination reactions of derivatives of 1-(4-Methoxyphenyl)but-3-en-1-ol in aqueous solutions have provided insights into the behavior of tertiary carbocations, which are crucial in many organic reactions (Toteva & Richard, 1996).
- Novel Syntheses : The compound has been used in the synthesis of novel diarylheptanoids, showcasing its utility in creating complex organic molecules (Chang, 2011).
Catalysis and Industrial Applications
- Palladium-Catalyzed Carbonylation : It has been used in Palladium(II)-catalyzed reactions for synthesizing γ-butyrolactones, indicating its potential in industrial organic synthesis (Tamaru, Hojo, & Yoshida, 1991).
- Hydrocarbonylation Studies : The compound plays a role in hydrocarbonylation studies, contributing to the understanding and development of processes for creating important industrial chemicals (Simpson et al., 1996).
Molecular Structure and Analysis
- X-ray Structural Analysis : Structural studies of related compounds using X-ray diffraction methods have been conducted, highlighting the importance of this compound in understanding molecular structures (Thippeswamy et al., 2011).
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)but-3-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-3-4-11(12)9-5-7-10(13-2)8-6-9/h3,5-8,11-12H,1,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRKLDYQREJAUNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50390761 | |
| Record name | 1-(4-methoxyphenyl)but-3-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)but-3-en-1-ol | |
CAS RN |
24165-60-4 | |
| Record name | 1-(4-methoxyphenyl)but-3-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



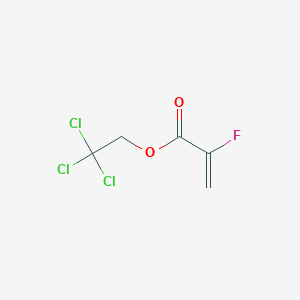
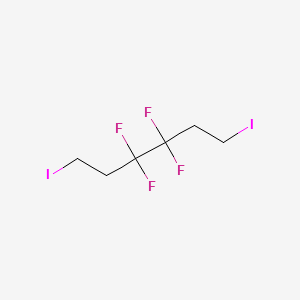
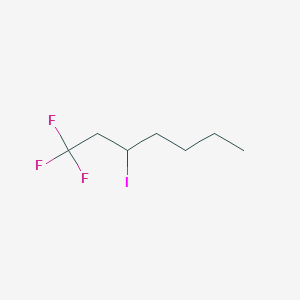
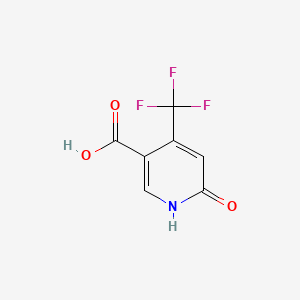
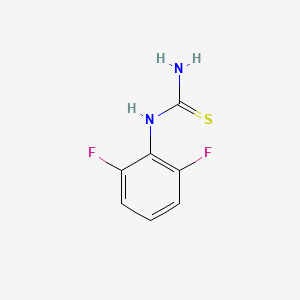
![2-Bromo-1-{4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}-1-ethanone](/img/structure/B1597962.png)
![tert-Butyl 6-bromo-4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4'-piperidine]-1'-carboxylate](/img/structure/B1597963.png)
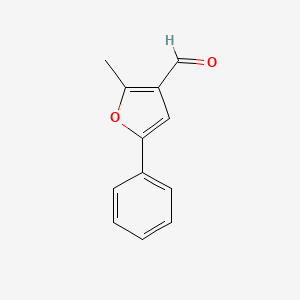
![2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B1597965.png)
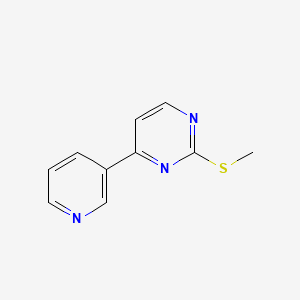
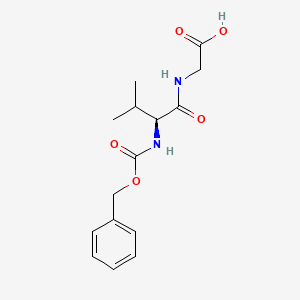
![5-Imino-6-[[4-(2-phenoxyethoxy)phenyl]methylidene]-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B1597972.png)
